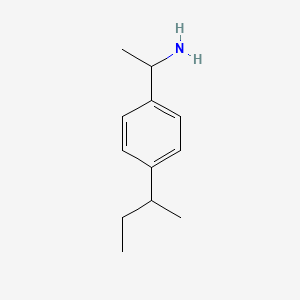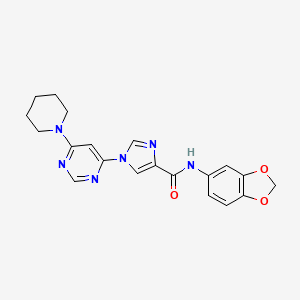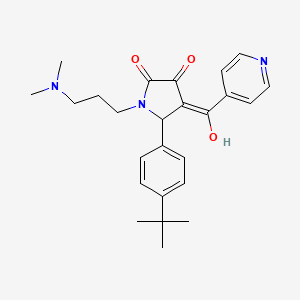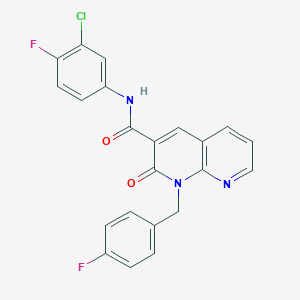
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Drug Discovery
The 1,2,3-triazole scaffold has garnered significant attention in drug discovery due to its versatile properties. Researchers have explored derivatives of this compound for their potential as novel therapeutic agents. Some notable examples include:
Anticonvulsant Activity: Compounds containing the 1,2,3-triazole core have been investigated for their anticonvulsant properties. For instance, the anticonvulsant drug Rufinamide features a 1,2,3-triazole motif .
Anticancer Potential: Researchers have synthesized 1,2,3-triazole derivatives and evaluated their cytotoxic activities against cancer cell lines. These compounds hold promise as potential anticancer agents .
Click Chemistry
The “click chemistry” approach, particularly the Huisgen 1,3-dipolar cycloaddition, has facilitated the synthesis of 1,2,3-triazoles. This efficient method allows for the rapid assembly of complex molecules. Researchers have employed click chemistry to create diverse libraries of triazole-based compounds .
Supramolecular Chemistry
The aromatic character and hydrogen bonding ability of 1,2,3-triazoles make them valuable components in supramolecular chemistry. These compounds participate in host-guest interactions, self-assembly, and molecular recognition .
Bioconjugation and Chemical Biology
1,2,3-Triazoles serve as excellent bioconjugation handles. Researchers functionalize biomolecules (such as proteins or nucleic acids) with triazole-containing tags for various applications, including targeted drug delivery and imaging .
Fluorescent Imaging
Fluorescent probes based on 1,2,3-triazoles enable visualization of biological processes. These probes selectively bind to specific targets, allowing researchers to track cellular events .
Materials Science
The incorporation of 1,2,3-triazoles into polymers and materials imparts unique properties. These compounds enhance material stability, solubility, and reactivity .
将来の方向性
作用機序
Target of Action
Similar compounds have been shown to have excellent binding affinities to a range of proteins .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to their biological activities .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a broad spectrum of biological properties .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
特性
IUPAC Name |
[4-(triazol-2-yl)piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-10-13(11(2)18(3)17-10)14(21)19-8-4-12(5-9-19)20-15-6-7-16-20/h6-7,12H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFJIOAQWGIWED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2409783.png)
![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)
![2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)



![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)
![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)

![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2409802.png)
